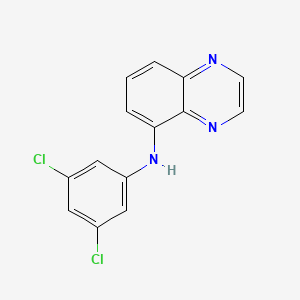![molecular formula C16H26N2O2 B5018041 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine](/img/structure/B5018041.png)
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanamine, also known as methoxyphenamine, is a chemical compound that belongs to the class of amphetamines. It is a psychoactive drug that has been used for its stimulant effects. Methoxyphenamine has been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mécanisme D'action
Methoxyphenamine works by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which allows them to remain in the synapse for a longer period of time. This results in increased stimulation of the postsynaptic neuron, which can improve attention and alertness.
Biochemical and Physiological Effects:
Methoxyphenamine has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to increased alertness and energy. It also increases the release of glucose from the liver, which can provide additional energy to the body. Methoxyphenamine has been shown to have a high affinity for the dopamine transporter, which suggests that it may have a high potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyphenamine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard chromatography techniques. It is also a potent stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine has a high potential for abuse and can be dangerous if not used properly. Researchers should use caution when handling this compound and should take appropriate safety measures to minimize the risk of exposure.
Orientations Futures
There are a number of future directions for research on 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine. One area of interest is the potential use of this compound as a treatment for depression. Methoxyphenamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often depleted in individuals with depression. Another area of interest is the development of safer and more effective stimulants for the treatment of ADHD. Methoxyphenamine has shown promise in this area, but more research is needed to determine its safety and efficacy. Finally, researchers may be interested in studying the potential long-term effects of 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propanaminemine use, particularly with regard to its potential for abuse and addiction.
Méthodes De Synthèse
Methoxyphenamine can be synthesized using a variety of methods. One of the most commonly used methods is the reductive amination of 4-methoxyphenylacetone with 4-morpholineethanamine. This reaction is typically carried out using sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
Methoxyphenamine has been studied for its potential therapeutic applications in the treatment of ADHD and narcolepsy. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention and alertness. Methoxyphenamine has also been studied for its potential as a cognitive enhancer and as a treatment for depression.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-14(13-15-3-5-16(19-2)6-4-15)17-7-8-18-9-11-20-12-10-18/h3-6,14,17H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAUUIFCGIRSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5017960.png)
![2-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5017964.png)
![7-[(3-methoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5017969.png)
![1-benzyl-5-methyl-1H-imidazo[4,5-c]pyridin-5-ium iodide](/img/structure/B5017974.png)

![methyl 2-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5017988.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylnorvalinate](/img/structure/B5017994.png)
![4-[4-(4-fluorophenoxy)-2-buten-1-yl]morpholine](/img/structure/B5018007.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5018012.png)
![N-(3-chloro-4-methylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5018016.png)


![2-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5018051.png)
